(-)-Altenuene

描述

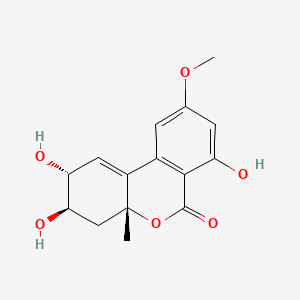

(-)-Altenuene is a secondary metabolite produced by fungi of the genus Alternaria. These fungi are known for their ability to produce a variety of toxic secondary metabolites, commonly referred to as mycotoxins. This compound is one of the many mycotoxins produced by Alternaria species and has been found in agricultural crops such as grains, fruits, and vegetables. It exhibits various biological properties, including phytotoxic, cytotoxic, and antimicrobial activities .

准备方法

Synthetic Routes and Reaction Conditions: The total synthesis of altenuene has been achieved through optimization of literature procedures. One notable method involves the use of Suzuki coupling reactions. This method has been further refined to produce a stable isotope-labeled derivative suitable for implementation in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for mycotoxin analysis . Additionally, high-performance liquid chromatography (HPLC) has been employed to isolate and purify altenuene from fungal cultures .

Industrial Production Methods: Industrial production of altenuene primarily involves the cultivation of Alternaria fungi under controlled conditions. The fungi are grown on suitable substrates, and the mycotoxins are extracted and purified using chromatographic techniques such as HPLC .

化学反应分析

Types of Reactions: (-)-Altenuene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications and for studying its properties.

Common Reagents and Conditions: Common reagents used in the reactions involving altenuene include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and other electrophiles .

Major Products Formed: The major products formed from the reactions of altenuene depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can produce dehydroaltenuenes .

科学研究应用

(-)-Altenuene has a wide range of scientific research applications due to its biological activities. In chemistry, it is used as a standard for mycotoxin analysis in food safety studies. In biology and medicine, altenuene’s cytotoxic and antimicrobial properties make it a valuable compound for studying cell biology and developing potential therapeutic agents. Additionally, altenuene has been investigated for its potential use as a cholinesterase inhibitor, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

作用机制

The mechanism of action of altenuene involves its interaction with various molecular targets and pathways. (-)-Altenuene has been shown to inhibit cholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, which can enhance neurotransmission and potentially improve cognitive function . Additionally, altenuene’s cytotoxic effects are believed to be mediated through the generation of reactive oxygen species and the induction of apoptosis in target cells .

相似化合物的比较

(-)-Altenuene is structurally related to other mycotoxins produced by Alternaria fungi, such as alternariol, alternariol monomethyl ether, and altertoxin-I. These compounds share similar biological activities, including cytotoxic and antimicrobial properties. altenuene is unique in its specific interactions with cholinesterase and its potential therapeutic applications in neurodegenerative diseases . Other similar compounds include dihydroaltenuenes and dehydroaltenuenes, which are derivatives of altenuene with slight structural modifications .

Conclusion

This compound is a versatile compound with significant biological activities and a wide range of scientific research applications. Its unique properties and potential therapeutic applications make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

属性

IUPAC Name |

(2R,3R,4aR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHTXEATDNFMMY-IXPVHAAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H](C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29752-43-0, 889101-41-1 | |

| Record name | Altenuene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29752-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,4aR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of altenuene?

A1: Altenuene has a molecular formula of C15H14O6 and a molecular weight of 290.26 g/mol.

Q2: What spectroscopic data is available for altenuene's structural characterization?

A2: Researchers utilize various spectroscopic techniques, including UV, IR, MS, and NMR (1H and 13C) spectroscopy, to elucidate the structure of altenuene and its derivatives [, , , ].

Q3: Does the stereochemistry of altenuene affect its biological activity?

A3: Yes, the stereochemistry of altenuene plays a role in its biological activity. For instance, isoaltenuene, a diastereoisomer of altenuene with an inverted configuration at C-2', exhibits minor phytotoxic activity on tomato leaves compared to altenuene [].

Q4: Have any studies explored modifying the altenuene structure to alter its activity?

A4: While specific studies focusing on targeted structural modifications of altenuene are limited, the synthesis of altenuene backbone analogs through iodine(III)-participated Umpolung diesterification provides a foundation for exploring structure-activity relationships []. Further research is needed to understand the impact of specific structural modifications on altenuene's activity and toxicological profile.

Q5: Does altenuene cause DNA damage?

A6: While altenuene itself has not been shown to directly cause DNA damage, a related Alternaria toxin, alternariol, exhibits DNA-damaging properties, potentially by acting as a topoisomerase poison [].

Q6: How is altenuene metabolized in mammals?

A7: In vitro studies using rat, pig, and human liver microsomes suggest that altenuene undergoes oxidative metabolism, primarily forming 8-hydroxyaltenuene. Minor metabolites include 10-hydroxyaltenuene and two stereoisomers of 4-hydroxyaltenuene [].

Q7: What are the potential health risks associated with altenuene exposure?

A7: While altenuene exhibits low acute toxicity, its long-term effects are not fully understood. More research is needed to assess the potential health risks associated with chronic exposure to altenuene through contaminated food.

Q8: What types of food products are commonly contaminated with altenuene?

A9: Altenuene has been detected in various food commodities, including fruits (tomatoes, apples, olives, grapes), cereals (wheat, sorghum), sunflower seeds, and oilseed rape meal [, , , , ].

Q9: What analytical methods are used to detect and quantify altenuene in food samples?

A10: Analytical methods for altenuene determination often involve extraction with solvents like chloroform or acetonitrile followed by chromatographic separation techniques like thin-layer chromatography (TLC) [, ] and high-performance liquid chromatography (HPLC) coupled with various detectors such as UV, fluorescence, electrochemical, and mass spectrometry (MS) [, , , , , ].

Q10: What are the challenges in analyzing altenuene in complex food matrices?

A12: The complex matrices of food samples can interfere with altenuene detection and quantification. Effective sample preparation methods, such as QuEChERS combined with solid-phase extraction (SPE), are crucial for removing interfering compounds and concentrating analytes before instrumental analysis [, ].

Q11: What are the key areas for future research on altenuene?

A11: Key areas for future research include:

- Endophytic Fungi: Altenuene and its derivatives have also been isolated from endophytic fungi, which reside within plants without causing disease [, , , , , ]. This finding suggests the potential for exploring these fungi as alternative sources of altenuene for research or industrial applications.

- Antibacterial Activity: Some altenuene derivatives, such as altenuisol and 4-hydroxyalternariol-9-methyl ether, have shown antibacterial activity against specific bacterial pathogens []. This discovery warrants further investigation into their potential as novel antibiotic agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。